
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide hydrochloride
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Overview
Description
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide hydrochloride is a complex organic compound that features a piperazine ring, a sulfonyl group, and an acetamide moiety. Compounds with such structures are often investigated for their potential pharmacological properties, including their use as therapeutic agents in various medical conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide hydrochloride typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a 4-methoxyphenylsulfonyl group through a nucleophilic substitution reaction.
Attachment of the Ethyl Linker: The functionalized piperazine is then reacted with an ethylating agent to introduce the ethyl linker.
Coupling with o-Tolyloxy Acetamide: The final step involves coupling the intermediate with o-tolyloxy acetamide under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperazine ring.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings and the piperazine nitrogen can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.
Scientific Research Applications
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide hydrochloride may have several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic potential in treating diseases such as cancer, neurological disorders, or infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting cellular signaling pathways to alter physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide
- N-(2-(4-(4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-(p-tolyloxy)acetamide
Uniqueness
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide hydrochloride is unique due to the specific combination of functional groups, which may confer distinct pharmacological properties compared to similar compounds. Its unique structure could result in different binding affinities, metabolic stability, and overall biological activity.
Biological Activity
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C22H30ClN3O5S
- Molecular Weight : 484.0 g/mol
- CAS Number : 1185051-51-7
The compound belongs to the class of piperazine derivatives, which are known for their broad range of biological and pharmaceutical activities.
The biological activity of this compound involves its interaction with specific molecular targets:
- Acetylcholinesterase Inhibition : The compound acts as an acetylcholinesterase inhibitor, enhancing cholinergic neurotransmission by preventing the breakdown of acetylcholine. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
- Receptor Binding : It may also interact with serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders.
Pharmacological Profile
Research indicates that this compound exhibits several pharmacological properties:
- Neuroprotective Effects : Studies have shown that it can protect neuronal cells from oxidative stress and apoptosis, which is crucial for neuroprotection.
- Anticancer Properties : Preliminary investigations suggest potential anticancer activity against various cell lines, indicating that derivatives of this compound may inhibit tumor growth.
- Anti-inflammatory Activity : The compound has been noted for its ability to reduce inflammation markers, which may be beneficial in treating inflammatory diseases.
Data Table of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Acetylcholinesterase Inhibition | Enhanced cholinergic neurotransmission | |
Neuroprotection | Protection against oxidative stress | |
Anticancer Activity | Inhibition of tumor cell growth | |
Anti-inflammatory | Reduction in inflammation markers |
Case Studies
Several studies have investigated the biological activities of this compound:
- Neuroprotective Study : A study demonstrated that the compound significantly reduced neuronal cell death in models of oxidative stress, highlighting its potential for treating neurodegenerative conditions.
- Anticancer Research : In vitro studies revealed that various derivatives exhibited cytotoxic effects on cancer cell lines, suggesting a promising avenue for cancer therapy development.
- Inflammation Model : Animal models showed that the compound effectively reduced levels of pro-inflammatory cytokines, indicating its utility in managing inflammatory diseases.
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-(2-methylphenoxy)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S.ClH/c1-18-5-3-4-6-21(18)30-17-22(26)23-11-12-24-13-15-25(16-14-24)31(27,28)20-9-7-19(29-2)8-10-20;/h3-10H,11-17H2,1-2H3,(H,23,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCMMNRZADXBJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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